molecular formula C18H15N5O2 B2923233 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034560-93-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2923233
CAS RN: 2034560-93-3
M. Wt: 333.351
InChI Key: CLLBSBDZDTWRPA-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a type of heterocyclic compound, and a furan moiety, which is a type of aromatic compound. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as NMR and MS analysis . These techniques allow for the determination of the molecular structure and the identification of the individual atoms and bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of coordination polymers . These are large, complex structures formed by the linking of smaller molecules through coordination bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various analytical techniques. For example, the electronic and molecular structures can be elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, some compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Future Directions

The future directions for the study of similar compounds could involve further optimization of their structures to improve their biological activity. For example, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-18(11-23-17-4-2-1-3-16(17)21-22-23)20-10-13-5-6-15(19-9-13)14-7-8-25-12-14/h1-9,12H,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLBSBDZDTWRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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